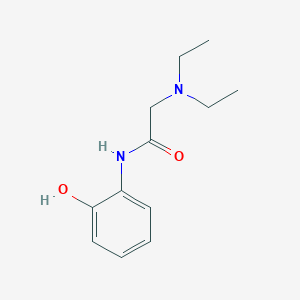
2H-1,3-Benzodiselenole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Benzodiselenole-2-thione is an organoselenium compound characterized by a unique structure that includes selenium atoms within a heterocyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Benzodiselenole-2-thione typically involves the reaction of diselenides with carbon disulfide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimization of reaction conditions are common strategies to enhance yield and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-1,3-Benzodiselenole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The selenium atoms in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a range of selenium-containing heterocycles.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor for synthesizing other selenium-containing compounds and as a reagent in organic synthesis.
Biology: Its antioxidant properties make it a candidate for studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antioxidant and its possible anticancer properties.
Industry: The compound’s unique properties are being explored for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Propriétés
| 87143-01-9 | |
Formule moléculaire |
C7H4SSe2 |
Poids moléculaire |
278.1 g/mol |
Nom IUPAC |
1,3-benzodiselenole-2-thione |
InChI |
InChI=1S/C7H4SSe2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |
Clé InChI |
SNAOQBRZPGIUBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)[Se]C(=S)[Se]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/no-structure.png)
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)
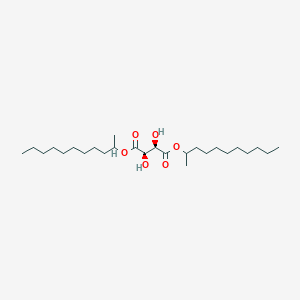
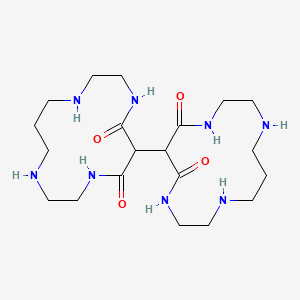
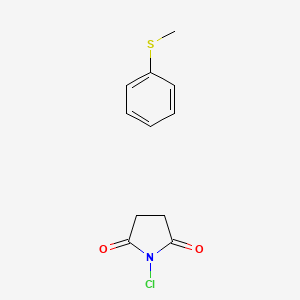

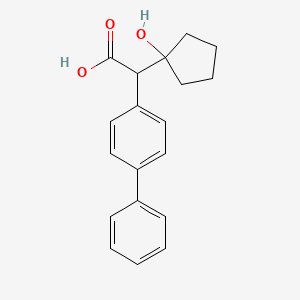
![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
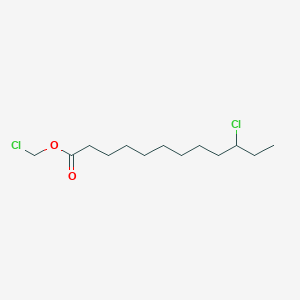
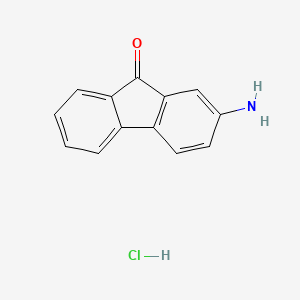

![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
